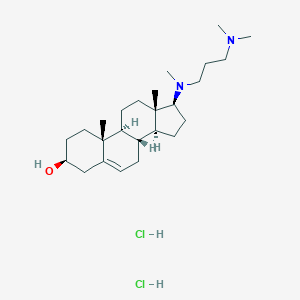

Azacosterol hydrochloride

准备方法

氮杂胆固醇盐酸盐通过一系列化学反应合成,这些反应涉及胆固醇的修饰。 反应条件通常包括使用二恶烷等溶剂和氢氧化钠等试剂 . 工业生产方法可能涉及使用类似反应条件的大规模合成,但针对更高的产量和纯度进行了优化 .

化学反应分析

Enzymatic Inhibition Mechanism

Azacosterol hydrochloride primarily inhibits DHCR24, blocking the reduction of desmosterol to cholesterol :

-

Target Reaction :

-

Inhibition : Competitive binding to DHCR24’s active site, preventing desmosterol’s Δ24 reduction .

-

Consequence : Desmosterol accumulates in tissues (e.g., 3.5-fold increase in crickets at 25 ppm azacosterol) .

Kinetic Parameters (In Vitro) :

| Parameter | Value (Cricket DHCR24) |

|---|---|

| IC₅₀ | ~7.5 ppm |

| Inhibition Type | Non-competitive |

| Substrate (Kₘ) | 0.8 μM desmosterol |

Side Reactions and Stability

-

Thermal Decomposition

-

Interaction with Biological Systems

Analytical Characterization

Key methods for studying azacosterol reactions include:

-

-

Derivatization : Trimethylsilyl (TMS) ethers of sterols.

-

Fragmentation Patterns :

Sterol Parent Ion (m/z) Diagnostic Fragment Cholesterol-TMS 458 458 → 374 (-TMSOH) Desmosterol-TMS 456 456 → 343

-

-

-

¹H NMR : Peaks at δ 5.35 (C5–C6 double bond), δ 3.52 (C3-OH), and δ 2.25–2.75 (amine protons).

-

Comparative Reactivity

| Feature | This compound | Cholesterol |

|---|---|---|

| Δ24 Reduction | Inhibited | Substrate |

| Membrane Integration | Disrupted (desmosterol) | Normal |

| Enzymatic Targets | DHCR24, others | None |

This compound’s chemical reactivity centers on its dual role as a DHCR24 inhibitor and a sterol analog. Its synthesis involves strategic amine modifications, while its biochemical impact stems from disrupting cholesterol homeostasis. Analytical data confirm its interaction with enzymatic pathways and stability under physiological conditions.

科学研究应用

氮杂胆固醇盐酸盐具有多种科学研究应用:

作用机制

氮杂胆固醇盐酸盐作为 24-脱氢胆固醇还原酶 (24-DHCR) 的抑制剂,阻止胆固醇从脱氢胆固醇的形成 . 这种抑制作用导致脱氢胆固醇的积累和胆固醇水平的降低。 该化合物还抑制胆固醇生物合成中的其他步骤,这有助于其降胆固醇作用 . 在鸟类中,抗生育作用是通过抑制类固醇激素的产生介导的,类固醇激素是从胆固醇合成的 .

相似化合物的比较

氮杂胆固醇盐酸盐由于其在甾醇结构中的氮取代而独一无二。类似的化合物包括:

脱氢胆固醇: 胆固醇生物合成中的前体,当 24-DHCR 被抑制时会积累.

三帕诺醇: 另一种降胆固醇剂,它抑制胆固醇生物合成中的不同步骤.

X 连锁性鱼鳞病: 与胆固醇代谢缺陷相关的疾病.

生物活性

Azacosterol hydrochloride, also known as 20,25-diazacholesterol, is a sterol derivative of cholesterol that has garnered attention for its biological activities, particularly in cholesterol metabolism and reproductive health. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 388.63 g/mol

- IUPAC Name : 20,25-diazacholesterol dihydrochloride

Azacosterol acts primarily as an inhibitor of 24-dehydrocholesterol reductase (24-DHCR) , an enzyme crucial in the conversion of desmosterol to cholesterol. By inhibiting this enzyme, azacosterol prevents cholesterol synthesis, leading to an accumulation of desmosterol and subsequent biological effects.

Inhibition Pathway

- Inhibition of 24-DHCR : Blocks the conversion of desmosterol to cholesterol.

- Accumulation of Desmosterol : Leads to various physiological effects and side effects due to disrupted cholesterol homeostasis.

- Impact on Steroid Hormone Production : Reduces the availability of cholesterol for steroidogenesis, affecting reproductive functions in avian species.

Hypocholesteremic Effects

Azacosterol has been identified as a hypocholesteremic agent, effectively lowering cholesterol levels in various models. It is particularly noted for its use in controlling cholesterol levels in animal studies.

Reproductive Effects

In avian species, azacosterol functions as a chemosterilant , inhibiting fertility by disrupting steroid hormone production. This property has been leveraged for pest control in birds, particularly pigeons.

In Vivo Studies

A study investigated the effects of azacosterol on testicular histology in Parkes strain mice. Mice treated with varying doses (10, 20, and 30 mg/kg body weight) exhibited significant degenerative changes in seminiferous tubules, particularly at higher doses:

| Dose (mg/kg) | Observed Effect |

|---|---|

| 10 | Non-uniform degenerative changes |

| 20 | Increased severity of degeneration |

| 30 | Complete degeneration of germ cells |

This study highlights the compound's potential toxicity at elevated dosages and its impact on reproductive health .

In Vitro Studies

Research has demonstrated that azacosterol is one of the most potent inhibitors of phosphatidylinositol phospholipase C (PI-PLC), with an IC value of approximately 7.4 µM. This inhibition suggests potential applications in modulating signaling pathways related to cell growth and differentiation .

Side Effects and Toxicity

While azacosterol serves therapeutic purposes, it also presents notable side effects:

- Myotonia : Muscle stiffness observed in some animal models.

- Hyperkeratosis : Skin scaling disorders due to disrupted cholesterol metabolism.

In hairless mice studies, azacosterol administration resulted in generalized scaling disorders without loss of barrier function, indicating its dermatological implications .

属性

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44N2O.2ClH/c1-24-13-11-19(28)17-18(24)7-8-20-21-9-10-23(25(21,2)14-12-22(20)24)27(5)16-6-15-26(3)4;;/h7,19-23,28H,6,8-17H2,1-5H3;2*1H/t19-,20-,21-,22-,23-,24-,25-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFBDUQOBQHBSZ-DLCQERRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2N(C)CCCN(C)C)CC=C4C3(CCC(C4)O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N(C)CCCN(C)C)CC=C4[C@@]3(CC[C@@H](C4)O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058297 | |

| Record name | Azocosterol HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249-84-9 | |

| Record name | Azacosterol hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001249849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azocosterol HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZACOSTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B32804UAUQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。